3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
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Overview
Description
3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a][1,3,5]triazines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring, with a phenyl group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the reaction of 2-aminopyrroles with aryl or alkyl isocyanates. The reaction conditions often require the presence of electron-withdrawing groups in positions 3 and 4 of the 2-aminopyrroles to facilitate the formation of the desired product . The intermediacy of (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles is also discussed in the literature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound is structurally similar and is used in the development of kinase inhibitors and antiviral drugs
1,3,5-Triazine: A related compound with a triazine ring, commonly used in herbicides and polymer stabilizers.
Uniqueness
3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its fused ring system and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-phenyl-1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C12H9N3O2/c16-11-13-10-7-4-8-14(10)12(17)15(11)9-5-2-1-3-6-9/h1-8H,(H,13,16) |
InChI Key |
UGFFCQOGRMLKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC3=CC=CN3C2=O |
Origin of Product |
United States |
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